
(5-Chlorofuran-2-yl)-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorofuran-2-yl)-piperidin-1-ylmethanone, also known as 5-Cl-URB597, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, 5-Cl-URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone is through the inhibition of FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the body, leading to various physiological effects. By increasing the levels of endocannabinoids, (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone may modulate the activity of these receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
(5-Chlorofuran-2-yl)-piperidin-1-ylmethanone has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol in the body. These endocannabinoids have been implicated in various physiological processes, including pain, inflammation, and mood regulation. By increasing the levels of these endocannabinoids, (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone may modulate these processes, leading to potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone in lab experiments is its high selectivity and potency for FAAH inhibition. This allows for precise modulation of endocannabinoid levels without affecting other pathways. Additionally, (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone has been optimized for high yield and purity, making it a reliable and consistent research tool.
One limitation of using (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone is its potential off-target effects. While it is highly selective for FAAH inhibition, it may also affect other enzymes or receptors in the body. Additionally, the effects of (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone may vary depending on the animal model or cell type used in experiments, highlighting the need for careful interpretation of results.
Orientations Futures
There are several potential future directions for research on (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. Endocannabinoids have been implicated in reward processing and addiction, and (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone may modulate these processes. Additionally, further investigation into the effects of (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone on pain, inflammation, and mood regulation may provide insights into its therapeutic potential. Finally, the development of more selective and potent FAAH inhibitors may lead to improved therapeutic options.
Méthodes De Synthèse
The synthesis of (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone involves several steps, including the reaction of 5-chlorofurfural with piperidine and subsequent reduction and protection steps. The final product is obtained through deprotection and purification steps. The synthesis of (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone has been optimized for high yield and purity, making it a viable option for research purposes.
Applications De Recherche Scientifique
(5-Chlorofuran-2-yl)-piperidin-1-ylmethanone has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. Additionally, (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone has been investigated for its potential use in the treatment of addiction and substance abuse disorders, as endocannabinoids play a role in reward processing and addiction.
Propriétés
IUPAC Name |
(5-chlorofuran-2-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-5-4-8(14-9)10(13)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQLOXLHDKTNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7505989.png)
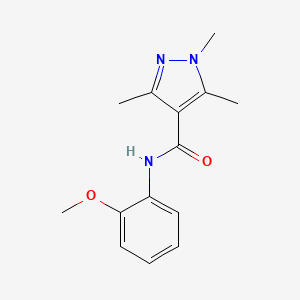
![1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506026.png)


![1-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7506041.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506048.png)
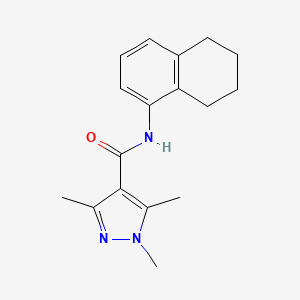
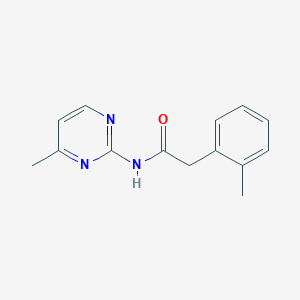
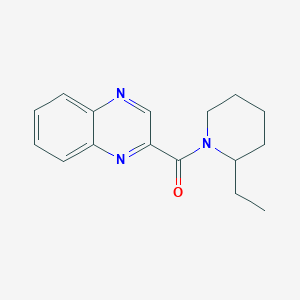
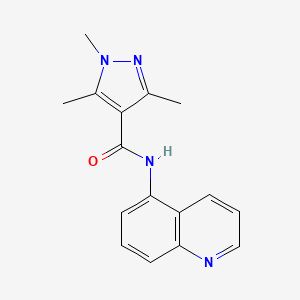
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506078.png)
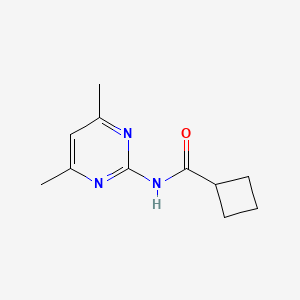
![N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506090.png)